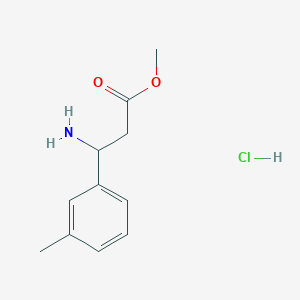![molecular formula C20H24N2O2 B3014335 (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone CAS No. 2379953-88-3](/img/structure/B3014335.png)
(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that belongs to the class of piperidine derivatives. This compound has been widely studied for its potential applications in various scientific fields.
Mecanismo De Acción
The mechanism of action of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the inhibition of the hSERT and hNET. This leads to an increase in the levels of serotonin and norepinephrine in the brain, which are neurotransmitters that regulate mood, anxiety, and attention. The increase in these neurotransmitters leads to an improvement in the symptoms of depression, anxiety, and ADHD.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone include an increase in the levels of serotonin and norepinephrine in the brain. This leads to an improvement in the symptoms of depression, anxiety, and ADHD. However, this compound may also have some side effects such as nausea, dizziness, and headache.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone in lab experiments include its potent inhibitory activity against the hSERT and hNET, which makes it a potential candidate for the treatment of various psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential side effects and the need for further studies to determine its safety and efficacy.
Direcciones Futuras
There are several future directions for the study of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone. These include the development of more potent and selective inhibitors of the hSERT and hNET, the study of the pharmacokinetics and pharmacodynamics of this compound, and the evaluation of its potential therapeutic applications in various psychiatric disorders. Additionally, the use of this compound in combination with other drugs may also be explored to enhance its efficacy and reduce its side effects.
In conclusion, (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone is a chemical compound that has potential applications in various scientific fields. Its potent inhibitory activity against the hSERT and hNET makes it a potential candidate for the treatment of various psychiatric disorders. However, further studies are needed to determine its safety and efficacy.
Métodos De Síntesis
The synthesis of (3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone involves the reaction of 3-methylphenylboronic acid, 3-methyl-2-pyridinemethanol, and 4-bromo-1-(4-methylphenyl)piperidine in the presence of a palladium catalyst. The reaction proceeds through a Suzuki-Miyaura cross-coupling reaction and yields the desired product in good yield.
Aplicaciones Científicas De Investigación
(3-Methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone has been studied for its potential applications in various scientific fields. It has been found to exhibit potent inhibitory activity against the human serotonin transporter (hSERT) and the human norepinephrine transporter (hNET). This makes it a potential candidate for the treatment of various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD).
Propiedades
IUPAC Name |
(3-methylphenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-15-5-3-7-18(13-15)20(23)22-11-8-17(9-12-22)14-24-19-16(2)6-4-10-21-19/h3-7,10,13,17H,8-9,11-12,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDOLHPEZNHEDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)COC3=C(C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-{[1-(3-methylbenzoyl)piperidin-4-yl]methoxy}pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(6,7-Dihydro-4H-thieno[3,2-c]pyridin-5-yl)propyl]prop-2-enamide](/img/structure/B3014252.png)
![4-(4-Chlorophenyl)-2-[4-(3-fluoropropoxy)phenyl]pyrimidine](/img/structure/B3014253.png)
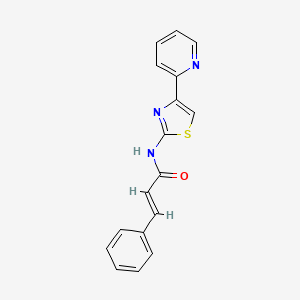
![N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3014256.png)
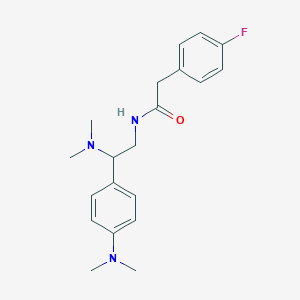
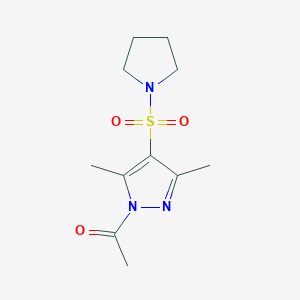
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-3-methylbenzenesulfonamide](/img/structure/B3014260.png)

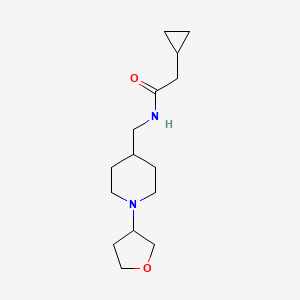
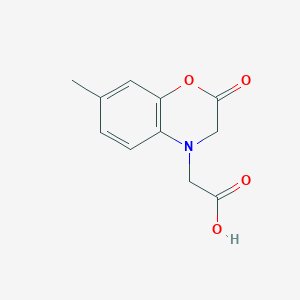
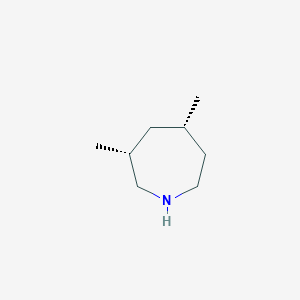
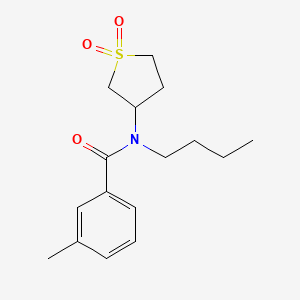
![N~3~-(3-fluorophenyl)-6-{3-[(2-hydroxy-5-methoxybenzyl)amino]-1-pyrrolidinyl}nicotinamide](/img/structure/B3014272.png)
